molecular formula C13H17N3OS B5678283 5-cyclobutyl-N-[2-(3-methyl-2-thienyl)ethyl]-1,3,4-oxadiazol-2-amine

5-cyclobutyl-N-[2-(3-methyl-2-thienyl)ethyl]-1,3,4-oxadiazol-2-amine

Cat. No. B5678283
M. Wt: 263.36 g/mol
InChI Key: BMYNIHKHUDWZGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to our molecule of interest, has been extensively studied. Efficient synthesis methods often involve multi-component reactions, allowing for the incorporation of various functional groups, including the cyclobutyl and thienyl groups. One notable method involves a four-component synthesis process combining cyclobutanone, dibenzylamine, and (isocyanoimino)triphenylphosphorane in the presence of aromatic carboxylic acids, resulting in high yields of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives (Shajari, Kazemizadeh, & Ramazani, 2012).

Molecular Structure Analysis

The structural analysis of 1,3,4-oxadiazole derivatives, including the target compound, often employs spectroscopic techniques such as IR, NMR, and X-ray crystallography. These methods confirm the molecular geometry, identify functional groups, and provide detailed insights into the compound's conformation. Studies have highlighted the importance of such analyses in understanding the stability and reactivity of these molecules (Özdemir et al., 2009).

Chemical Reactions and Properties

1,3,4-oxadiazole compounds are known for their versatility in chemical reactions, including cycloadditions, substitutions, and transformations into other heterocyclic systems. These reactions are pivotal in modifying the compound's properties for specific applications. The reaction pathways often involve interactions with various reagents, leading to the formation of new derivatives with diverse chemical functionalities (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are influenced by the compound's molecular structure and substituents. Detailed analyses provide essential data for the compound's storage, handling, and formulation (Özdemir et al., 2009).

Chemical Properties Analysis

The chemical properties of the compound, including reactivity, stability, and interaction with other molecules, are central to its applications in chemical synthesis and drug design. Studies often focus on the compound's electrophilic and nucleophilic sites, its ability to undergo various chemical reactions, and its potential as a precursor for more complex molecules (Shajari, Kazemizadeh, & Ramazani, 2012).

properties

IUPAC Name

5-cyclobutyl-N-[2-(3-methylthiophen-2-yl)ethyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9-6-8-18-11(9)5-7-14-13-16-15-12(17-13)10-3-2-4-10/h6,8,10H,2-5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNIHKHUDWZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCNC2=NN=C(O2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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